methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline-derived compound featuring a 2-fluorophenylmethylthio substituent at position 2, a 2-methoxyethyl group at position 3, and a methyl ester at position 5. The 2-fluorophenyl group introduces electron-withdrawing effects, while the 2-methoxyethyl chain enhances solubility and modulates steric interactions. This compound is structurally analogous to inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) or kinases, where the quinazoline scaffold is a common pharmacophore .
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-26-10-9-23-18(24)15-8-7-13(19(25)27-2)11-17(15)22-20(23)28-12-14-5-3-4-6-16(14)21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQZQIAMZYONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazoline core. Subsequent functionalization steps introduce the fluorophenyl, methoxyethyl, and carboxylate groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular structure:
- Chemical Formula : C18H16N2O3S
- CAS Number : 403728-88-1
The presence of a fluorine atom in the phenyl group and a methoxyethyl side chain contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline derivatives exhibit significant antimicrobial properties. The fluorinated phenyl group is known to enhance the efficacy against various bacterial strains. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its structural components allow for interactions with key proteins involved in cancer cell proliferation. Molecular docking studies have shown promising interactions with targets such as mitogen-activated protein kinases, which play a vital role in cancer signaling pathways .
Therapeutic Potential
The therapeutic applications of methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate extend beyond antimicrobial and anticancer activities. The compound's ability to modulate various biochemical pathways suggests potential uses in treating conditions such as:
- Infections : Due to its antimicrobial properties.
- Cancer : As a potential chemotherapeutic agent targeting specific cancer pathways.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds:
These findings underscore the importance of further research into the pharmacological profiles of these compounds.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Plasticity: The 2-methoxyethyl group’s flexibility may improve binding to flexible enzyme pockets compared to rigid phenyl analogs .
- Synthetic Challenges: Introducing the 2-fluorophenylmethylthio group requires careful control of reaction conditions to avoid desulfurization .
- Data Gaps: Limited experimental data (e.g., crystallographic studies, in vivo efficacy) for the target compound necessitate reliance on computational models .
Biological Activity
Methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazolinone derivative that has garnered attention due to its diverse biological activities. Quinazolinone compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.
Structure and Synthesis
The compound features a complex structure with a quinazolinone core, a fluorophenyl group, and a methoxyethyl moiety. The synthesis typically involves the cyclization of anthranilic acid derivatives with aldehydes or ketones under specific conditions to form the quinazolinone core, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may inhibit various enzymes or modulate receptor functions by binding to active sites or interacting with specific binding sites on proteins. This mechanism is crucial for its potential applications in treating diseases characterized by inflammation and abnormal cell proliferation.
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. For example, related compounds have been reported to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in cancers such as breast and prostate cancer. The compound's structure suggests it may similarly inhibit TKR activity.
Table 1: IC50 Values of Quinazolinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 34 | HepG2 | 18.79 |
| 34 | MCF-7 | 13.46 |
| 5 | MCF-7 | 0.87 |
These values indicate that this compound may exhibit potent anticancer activity similar to other quinazolinone derivatives.
Anti-inflammatory Activity
Research indicates that quinazolinone derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. The compound's ability to modulate sEH activity could position it as a candidate for anti-inflammatory therapies.
Table 2: Inhibition Potency of Quinazolinone Derivatives on sEH
| Compound | IC50 (μM) |
|---|---|
| 34 | 0.30 |
| 35 | 0.66 |
These findings suggest that this compound could be effective in reducing inflammation through selective inhibition of sEH.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated antimicrobial properties against various pathogens. While specific data for this compound is limited, related studies suggest that modifications in the quinazolinone structure can enhance antibacterial activity.
Case Studies
Several studies have evaluated the biological activities of quinazolinone derivatives:
- Study on Anticancer Properties : A study assessed the anticancer efficacy of several quinazolinones against HepG2 and MCF-7 cell lines. Compounds exhibited IC50 values ranging from 10 to 29 μM, indicating significant growth inhibition.
- Anti-inflammatory Mechanisms : Another study focused on the inhibition of leukotriene biosynthesis by quinazolinone derivatives, demonstrating that certain compounds effectively reduced inflammatory markers in human neutrophils.
Q & A
Q. What are the key synthetic pathways for methyl 2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?
The synthesis typically involves multi-step protocols:
- Quinazoline core formation : Cyclization of anthranilic acid derivatives or condensation of amino acids with carbonyl reagents.
- Substituent introduction : Thioether linkage (e.g., via nucleophilic substitution with 2-fluorobenzyl thiol) and methoxyethyl group attachment (e.g., alkylation with 2-methoxyethyl halides).
- Esterification : Final carboxylate esterification using methanol under acidic or basic conditions. Methodological challenges include regioselectivity control and purification of intermediates. Palladium-catalyzed reductive cyclization (as in ) may optimize ring closure efficiency .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons (6.5–8.5 ppm) and sulfur/oxygen-linked groups (e.g., methoxyethyl at ~3.4–4.3 ppm) are diagnostic.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] ~445–450 Da).
- XRD : Resolves bond angles (e.g., C–S–C ~103–107°) and molecular conformation discrepancies (see for analogous structural data) .
Q. What pharmacological targets are hypothesized for this compound?
Based on structural analogs (), potential targets include:
- Kinases : Inhibition of EGFR or VEGFR due to quinazoline’s ATP-binding site mimicry.
- Anti-inflammatory pathways : Modulation of COX-2 or NF-κB via sulfanyl and methoxyethyl groups. Preliminary assays (e.g., enzyme inhibition or cell viability studies) are recommended to validate hypotheses .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the quinazoline core?
- Catalyst optimization : Use Pd(OAc)/PPh systems with CO surrogates (e.g., formic acid derivatives) to enhance yield ( ).
- Reaction conditions : Temperature (80–120°C), solvent (DMF/toluene), and reductant (e.g., HCOH) significantly affect cyclization efficiency.
- Mechanistic insights : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., nitroarene reduction) .
Q. How to address contradictions between NMR and XRD data for this compound’s conformation?
- Dynamic effects : NMR captures solution-state flexibility (e.g., methoxyethyl rotation), while XRD reveals solid-state geometry.
- Computational validation : Compare DFT-calculated H NMR shifts (e.g., using Gaussian) with experimental data to resolve ambiguities.
- Variable-temperature NMR : Identify conformational locking at low temperatures (e.g., -40°C) .
Q. What in silico strategies predict this compound’s binding affinity to kinase targets?
- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 1M17) to assess pose stability. Focus on hydrogen bonds (quinazoline N1/O4) and hydrophobic interactions (fluorophenyl group).
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding pocket flexibility and ligand stability.
- Free-energy calculations : MM-PBSA/GBSA quantifies ΔG for lead optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
